N-Dodecylmorpholine

Description

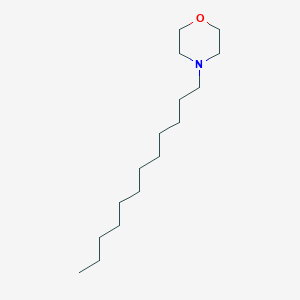

Structure

3D Structure

Propriétés

IUPAC Name |

4-dodecylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33NO/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18-16-14-17/h2-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRIILUSQBDFVNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4042171 | |

| Record name | 4-Dodecylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1541-81-7 | |

| Record name | N-Dodecylmorpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1541-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Dodecylmorpholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001541817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Morpholine, 4-dodecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Dodecylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-dodecylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-LAURYLMORPHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WRS8493T84 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of N-Dodecylmorpholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Dodecylmorpholine, a tertiary amine, is a versatile organic compound with a range of applications stemming from its unique molecular structure, which combines a hydrophilic morpholine head with a long hydrophobic dodecyl tail. This technical guide provides a comprehensive overview of its core chemical and physical properties, supported by detailed experimental protocols and logical visualizations to aid researchers and professionals in its application and study.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below, providing a clear reference for its identification and handling.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 4-dodecylmorpholine |

| CAS Number | 1541-81-7 |

| Molecular Formula | C₁₆H₃₃NO[1][2] |

| Molecular Weight | 255.44 g/mol [1] |

| Canonical SMILES | CCCCCCCCCCCCN1CCOCC1[1] |

| InChI | InChI=1S/C16H33NO/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18-16-14-17/h2-16H2,1H3[1] |

| InChIKey | ZRIILUSQBDFVNY-UHFFFAOYSA-N[1] |

| Synonyms | N-Laurylmorpholine, 4-Dodecylmorpholine, Morpholine, 4-dodecyl-[1] |

Table 2: Physical Properties of this compound

| Property | Value |

| Melting Point | 14.5 °C[1] |

| Boiling Point | 137-145 °C[1] |

| Density (Predicted) | 0.877 ± 0.06 g/cm³ |

Experimental Protocols

Detailed methodologies for the determination of key physical properties and a representative synthesis protocol are provided below.

Synthesis of this compound

A method for synthesizing this compound involves the reaction of dodecanol and morpholine in the presence of a catalyst. The following is a summary of a patented method:

-

Catalyst Preparation: A solid copper-nickel loaded catalyst is prepared by mixing a powdery form with a binding agent (e.g., cellulose) and a pore-expanding agent (e.g., polyethylene glycol) with water. The mixture is then extruded into strips, cut, dried, and calcined to obtain a granular catalyst.[3][4]

-

Reaction: The granular catalyst is placed in a stainless steel sieve and immersed in dodecanol. Hydrogen gas is introduced for reduction. Morpholine is then added dropwise to the reaction mixture at approximately 210 °C to synthesize this compound.[4]

Determination of Melting Point

The melting point of an organic solid can be determined using the capillary method.

-

Sample Preparation: A small amount of the solid organic compound is finely powdered. A capillary tube is sealed at one end by heating it in a flame.[5] The open end of the capillary tube is then pushed into the powdered sample to pack a small amount of the solid into the sealed end.[5]

-

Apparatus Setup: The packed capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[5] This assembly is then placed in a heating bath (e.g., a Thiele tube with heating oil or a Mel-Temp apparatus).

-

Measurement: The heating bath is heated slowly and steadily. The temperature at which the solid first begins to melt (the appearance of liquid) and the temperature at which the entire solid has turned into a liquid are recorded. This range is the melting point of the compound.[6] For accurate results, a slow heating rate of about 2°C per minute is recommended.

Determination of Boiling Point

The boiling point of a liquid organic compound can also be determined using a capillary method.[7]

-

Sample Preparation: A small amount of the liquid is placed in a small test tube (fusion tube).[8] A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid in the test tube.[8]

-

Apparatus Setup: The test tube containing the sample and inverted capillary is attached to a thermometer. This assembly is then heated in a suitable heating bath (e.g., an oil bath or an aluminum block).[8]

-

Measurement: The apparatus is heated slowly.[8] As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[8] The heating is then stopped, and the liquid is allowed to cool. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[7]

Determination of Density (for Liquids)

The density of a liquid can be determined by measuring its mass and volume.[9]

-

Mass Measurement: The mass of a clean, dry graduated cylinder is measured using an electronic balance.[9]

-

Volume and Mass Measurement: A known volume of the liquid is added to the graduated cylinder. The volume is read from the bottom of the meniscus.[9] The combined mass of the graduated cylinder and the liquid is then measured.[9]

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder from the combined mass. The density is then calculated by dividing the mass of the liquid by its volume.[10] This process can be repeated with different volumes of the liquid to improve accuracy.[9]

Visualizations

The following diagrams illustrate key relationships and workflows related to this compound.

Caption: Logical relationship of this compound's chemical identifiers.

Caption: Experimental workflow for melting point determination.

Biological Activity

While a specific signaling pathway for this compound is not extensively documented in publicly available literature, morpholine derivatives, in general, are recognized for a wide range of biological activities. These include anti-inflammatory, antimicrobial, and anticancer properties.[11] The presence of the morpholine ring, with its advantageous physicochemical and metabolic properties, makes it a valuable scaffold in medicinal chemistry.[11] Further research is required to elucidate the specific mechanisms of action and signaling pathways associated with this compound.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. chembk.com [chembk.com]

- 3. CN104876891A - Synthesis method of dodecyl morpholine - Google Patents [patents.google.com]

- 4. CN104876891B - A kind of synthetic method of dodecyl morpholine - Google Patents [patents.google.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. pennwest.edu [pennwest.edu]

- 7. Video: Boiling Points - Concept [jove.com]

- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. wjec.co.uk [wjec.co.uk]

- 11. researchgate.net [researchgate.net]

N-Dodecylmorpholine as a Corrosion Inhibitor: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Dodecylmorpholine (C16H33NO) is a heterocyclic organic compound recognized for its efficacy as a corrosion inhibitor, particularly for steel in acidic environments. Its molecular structure, featuring a polar morpholine head group with nitrogen and oxygen heteroatoms and a long nonpolar dodecyl tail, facilitates a robust protective mechanism against corrosive attack. This technical guide delineates the core mechanism of action of this compound, detailing its adsorption properties, the electrochemical interactions it governs, and the theoretical basis for its inhibitive effects. This document summarizes key performance data, outlines standard experimental protocols for inhibitor evaluation, and provides visual representations of the underlying processes to support advanced research and development.

Core Mechanism of Action

The corrosion inhibition by this compound is a multi-faceted process primarily centered on its adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. The mechanism can be understood through the following key stages:

-

Adsorption at the Metal-Solution Interface : In an acidic solution, the nitrogen atom in the morpholine ring can become protonated, allowing the molecule to exist in cationic form. The metal surface in an acid solution is typically charged, facilitating the adsorption of the inhibitor molecules. The adsorption process involves a combination of physisorption and chemisorption.

-

Physisorption : This occurs via electrostatic interactions between the charged inhibitor molecule and the charged metal surface.

-

Chemisorption : This is a stronger interaction involving the sharing of electrons between the heteroatoms (Nitrogen and Oxygen) of the morpholine ring and the vacant d-orbitals of iron atoms on the steel surface. This forms a coordinate covalent bond, leading to more stable and effective adsorption.[1]

-

-

Protective Film Formation : The adsorption of this compound molecules leads to the formation of a thin, organized film on the metal surface. The long, hydrophobic dodecyl (C12H25) hydrocarbon chain plays a crucial role.[2] Once the polar morpholine head groups are adsorbed, the hydrophobic tails orient themselves away from the metal surface, creating a dense, non-polar barrier. This barrier effectively displaces water molecules and blocks the diffusion of corrosive species (like H+ and Cl- ions) to the metal surface.[1][2]

-

Electrochemical Inhibition : this compound functions as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[1][3][4]

-

Anodic Inhibition : The adsorbed film blocks the active sites where metal dissolution (Fe → Fe²⁺ + 2e⁻) would occur.

-

Cathodic Inhibition : The morpholine cations adsorb onto the cathodic regions of the steel, hindering the hydrogen evolution reaction (2H⁺ + 2e⁻ → H₂).[1]

-

The overall effect is a significant reduction in the corrosion rate, as evidenced by a decrease in the corrosion current density (Icorr) and an increase in the charge transfer resistance (Rct) at the metal-electrolyte interface.

Quantitative Performance Data

Table 1: Potentiodynamic Polarization Data for a Structural Analog in 2M HCl [4]

| Inhibitor Conc. (M) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (Icorr) (µA/cm²) | Inhibition Efficiency (η%) |

| Blank | -485 | 1150 | - |

| 1 x 10⁻⁶ | -490 | 287 | 75.0 |

| 5 x 10⁻⁶ | -493 | 149 | 87.0 |

| 1 x 10⁻⁵ | -495 | 103 | 91.0 |

| 5 x 10⁻⁵ | -499 | 52 | 95.5 |

| 1 x 10⁻⁴ | -503 | 35 | 97.0 |

Note: Inhibition Efficiency (η%) is calculated as: ((Icorr_blank - Icorr_inh) / Icorr_blank) x 100.

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for a Structural Analog in 2M HCl [4]

| Inhibitor Conc. (M) | Charge Transfer Resistance (Rct) (Ω cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (η%) |

| Blank | 22 | 185 | - |

| 1 x 10⁻⁶ | 120 | 85 | 81.7 |

| 5 x 10⁻⁶ | 243 | 62 | 91.0 |

| 1 x 10⁻⁵ | 385 | 45 | 94.3 |

| 5 x 10⁻⁵ | 610 | 30 | 96.4 |

| 1 x 10⁻⁴ | 850 | 21 | 97.4 |

Note: Inhibition Efficiency (η%) is calculated as: ((Rct_inh - Rct_blank) / Rct_inh) x 100.

Adsorption Isotherm and Theoretical Analysis

The adsorption behavior of this compound typically follows the Langmuir adsorption isotherm .[4][5][6] This model assumes that the inhibitor forms a monolayer on the metal surface at a finite number of identical and equivalent adsorption sites. The degree of surface coverage (θ) is related to the inhibitor concentration (C) by the equation:

C / θ = 1 / K_ads + C

Where K_ads is the equilibrium constant of the adsorption process. A linear plot of C/θ versus C indicates that the adsorption follows the Langmuir isotherm. From K_ads, the standard free energy of adsorption (ΔG°_ads) can be calculated to determine the spontaneity and nature of the adsorption (physisorption vs. chemisorption).[4]

Quantum Chemical Parameters

Quantum chemical calculations, typically using Density Functional Theory (DFT), are employed to correlate the molecular structure of an inhibitor with its efficiency.[2] Key parameters for this compound would be calculated to understand its interaction with the metal surface.

Table 3: Key Quantum Chemical Parameters and Their Significance

| Parameter | Symbol | Significance for Corrosion Inhibition |

| Energy of Highest Occupied Molecular Orbital | E_HOMO | A higher E_HOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, enhancing adsorption.[7] |

| Energy of Lowest Unoccupied Molecular Orbital | E_LUMO | A lower E_LUMO value suggests a greater ability of the molecule to accept electrons from the metal surface (back-donation). |

| Energy Gap | ΔE (E_LUMO - E_HOMO) | A smaller energy gap implies higher reactivity of the inhibitor molecule, facilitating stronger adsorption.[8] |

| Dipole Moment | µ | A higher dipole moment may increase the adsorption of the inhibitor on the metal surface.[9] |

| Mulliken Charges | - | Indicates the electron density on atoms; heteroatoms (N, O) with higher negative charges are the primary sites for chemisorption.[7] |

Experimental Protocols

Evaluating the performance of this compound requires standardized electrochemical and theoretical methods.

Electrochemical Measurements

Objective : To determine the corrosion rate, inhibition efficiency, and inhibition mechanism.

Apparatus : A standard three-electrode electrochemical cell connected to a potentiostat/galvanostat.[10][11]

-

Working Electrode (WE) : Mild steel coupon with a known exposed surface area.

-

Reference Electrode (RE) : Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

-

Counter Electrode (CE) : Platinum or graphite rod.

Procedure :

-

Preparation : Polish the working electrode with successively finer grades of emery paper, degrease with acetone, rinse with distilled water, and dry.

-

Test Solution : Prepare the corrosive medium (e.g., 1M HCl) and various concentrations of the this compound inhibitor.

-

Open Circuit Potential (OCP) : Immerse the electrodes in the test solution and monitor the OCP until a stable potential is reached (typically 30-60 minutes).

-

Electrochemical Impedance Spectroscopy (EIS) :

-

Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 10 mHz).[6]

-

Analyze the resulting Nyquist and Bode plots to determine R_ct and C_dl.

-

-

Potentiodynamic Polarization (PDP) :

-

Scan the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s).[11]

-

Extrapolate the Tafel slopes of the resulting polarization curve to determine E_corr and I_corr.

-

Quantum Chemical Calculations

Objective : To model the electronic properties of the inhibitor molecule and correlate them with its protective action.

Software : Gaussian, SIESTA, or similar computational chemistry packages.[9]

Methodology :

-

Molecule Optimization : Build the 3D structure of the this compound molecule and optimize its geometry using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).

-

Parameter Calculation : From the optimized structure, calculate key electronic parameters such as E_HOMO, E_LUMO, dipole moment, and Mulliken atomic charges.

-

Analysis : Correlate the calculated parameters with experimentally observed inhibition efficiencies. For instance, higher E_HOMO values and lower ΔE values are generally associated with better inhibitor performance.

Visualizations

Diagram 1: Corrosion Inhibition Mechanism

Caption: The mechanism involves adsorption and formation of a protective film blocking corrosive species.

Diagram 2: Experimental Evaluation Workflow

Caption: Standard workflow for evaluating the efficiency and mechanism of a corrosion inhibitor.

Diagram 3: Adsorption Isotherm Analysis

Caption: Logical flow for determining the adsorption isotherm and thermodynamic parameters.

References

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Adsorption Mechanism of Eco-Friendly Corrosion Inhibitors for Exceptional Corrosion Protection of Carbon Steel: Electrochemical and First-Principles DFT Evaluations [mdpi.com]

- 6. scispace.com [scispace.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. revroum.lew.ro [revroum.lew.ro]

- 10. jmcs.org.mx [jmcs.org.mx]

- 11. Coupling of chemical, electrochemical and theoretical approach to study the corrosion inhibition of mild steel by new quinoxaline compounds in 1 M HCl - PMC [pmc.ncbi.nlm.nih.gov]

N-Dodecylmorpholine: An In-depth Technical Guide on Surfactant Behavior and Critical Micelle Concentration

Molecular Structure and the Phenomenon of Micellization

N-Dodecylmorpholine is a tertiary amine featuring a 12-carbon alkyl chain (dodecyl group) attached to the nitrogen atom of a morpholine ring. The dodecyl chain constitutes the hydrophobic (water-repelling) tail, while the morpholine ring acts as the polar, hydrophilic (water-attracting) headgroup. This amphiphilic nature is the cornerstone of its potential surfactant properties.

In aqueous solutions, surfactant molecules arrange themselves to minimize the unfavorable contact between their hydrophobic tails and water molecules. Below a certain concentration, they tend to accumulate at interfaces, such as the air-water interface, leading to a reduction in surface tension. As the concentration increases, a point is reached where the interface is saturated, and the surfactant molecules begin to self-assemble in the bulk solution into organized aggregates known as micelles. This concentration is termed the Critical Micelle Concentration (CMC) . Within a micelle, the hydrophobic tails are sequestered in the core, shielded from the water, while the hydrophilic headgroups form the outer corona, interacting with the surrounding aqueous environment.

Surfactant Behavior of a Homologous Morpholinium-Based Series

To understand how the alkyl chain length influences the CMC, we examine data from a study on a homologous series of 4-(2-{[(2-alkoxyphenyl)carbamoyl]oxy}ethyl)morpholin-4-ium chlorides.[1] In this series, the length of the alkyloxy tail (nc) was varied.

Critical Micelle Concentration Data

The CMC values for this series were determined at 25°C using UV-Vis spectroscopy with pyrene as a fluorescent probe.[1] The data are summarized in the table below.

| Number of Carbons in Alkyloxy Tail (nc) | Compound | CMC (mol/L) | ln(CMC) |

| 2 | 4-(2-{[(2-ethoxyphenyl)carbamoyl]oxy}ethyl)morpholin-4-ium chloride | 0.051 | -2.976 |

| 4 | 4-(2-{[(2-butoxyphenyl)carbamoyl]oxy}ethyl)morpholin-4-ium chloride | 0.011 | -4.510 |

| 5 | 4-(2-{[(2-pentyloxyphenyl)carbamoyl]oxy}ethyl)morpholin-4-ium chloride | 0.005 | -5.298 |

| 6 | 4-(2-{[(2-hexyloxyphenyl)carbamoyl]oxy}ethyl)morpholin-4-ium chloride | 0.002 | -6.215 |

| 7 | 4-(2-{[(2-heptyloxyphenyl)carbamoyl]oxy}ethyl)morpholin-4-ium chloride | 0.001 | -6.908 |

| 8 | 4-(2-{[(2-octyloxyphenyl)carbamoyl]oxy}ethyl)morpholin-4-ium chloride | 0.0008 | -7.131 |

| 9 | 4-(2-{[(2-nonyloxyphenyl)carbamoyl]oxy}ethyl)morpholin-4-ium chloride | 0.0006 | -7.419 |

Data sourced from Molecules 2018, 23(5), 1064.[1]

As evident from the data, the CMC decreases as the length of the hydrophobic alkyl chain increases. This is a well-established principle in surfactant science. A longer hydrophobic tail leads to lower water solubility and a greater thermodynamic driving force for the molecule to escape the aqueous environment by forming micelles.

Relationship Between Alkyl Chain Length and CMC

For a homologous series of surfactants, the relationship between the CMC and the number of carbon atoms in the alkyl chain (nc) can often be described by the following linear equation:

ln(CMC) = A - B * nc

Where A and B are constants for a given homologous series and temperature. The constant B is related to the Gibbs free energy of transfer of a methylene group (-CH2-) from the aqueous phase to the micellar core.

For the studied series of morpholinium chlorides, the relationship was found to be:

ln(CMC) = 0.705 - 0.966 * nc [1]

This linear relationship highlights the predictable nature of the hydrophobic effect on micellization.

Experimental Protocols for Surfactant Characterization

The determination of the CMC is a fundamental step in characterizing any surfactant. Various physical properties of a surfactant solution exhibit a distinct change in their concentration dependence at the CMC.

General Experimental Workflow

The characterization of a surfactant's behavior typically follows a systematic workflow, from sample preparation to the determination of various physicochemical parameters.

CMC Determination by UV-Vis Spectroscopy (Pyrene Probe Method)

This method utilizes the sensitivity of the fluorescence spectrum of a hydrophobic probe, such as pyrene, to its microenvironment. Pyrene exhibits a characteristic change in its absorption spectrum when it moves from a polar aqueous environment to the nonpolar interior of a micelle.

Materials and Equipment:

-

This compound (or other surfactant)

-

Pyrene (fluorescence grade)

-

High-purity water

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

Protocol:

-

Prepare a stock solution of pyrene in a suitable organic solvent (e.g., methanol or acetone) at a concentration of approximately 10-3 M.

-

Prepare a series of aqueous solutions of the surfactant with varying concentrations, bracketing the expected CMC.

-

To each surfactant solution, add a small aliquot of the pyrene stock solution such that the final concentration of pyrene is constant across all samples (typically around 10-6 M). The volume of the organic solvent should be kept to a minimum (e.g., less than 1%) to avoid affecting the micellization process.

-

Allow the solutions to equilibrate for a specified period (e.g., 24 hours) at a constant temperature.

-

Measure the absorbance spectrum of pyrene for each sample using the UV-Vis spectrophotometer. Pay close attention to the fine structure of the absorption bands.

-

Plot a relevant spectral parameter against the logarithm of the surfactant concentration. A common parameter is the ratio of the intensity of two specific vibronic peaks (e.g., the ratio of the first and third vibronic peaks, I1/I3, in fluorescence spectroscopy, or a similar ratiometric analysis of absorbance peaks).

-

The CMC is determined from the inflection point of the resulting sigmoidal curve, which indicates the concentration at which pyrene partitions into the micellar core.[1]

Other Common Methods for CMC Determination

-

Tensiometry: This is one of the most direct methods. The surface tension of the surfactant solution is measured as a function of its concentration. Below the CMC, the surface tension decreases significantly with increasing surfactant concentration. Above the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles in the bulk rather than accumulating at the surface. The CMC is the concentration at the breakpoint of the two linear regions of the plot.

-

Conductometry: This method is suitable for ionic surfactants. The electrical conductivity of the solution is measured as a function of concentration. The plot of conductivity versus concentration typically shows two linear regions with different slopes. The change in slope occurs at the CMC because the mobility of the surfactant molecules is lower when they are part of a larger micelle compared to when they are free monomers.

Thermodynamic Aspects of Micellization

The process of micellization is governed by thermodynamic principles. The standard Gibbs free energy of micellization (ΔG°mic) indicates the spontaneity of the process and can be calculated from the CMC:

ΔG°mic = RT ln(CMC)

where R is the gas constant, T is the absolute temperature, and the CMC is expressed as a mole fraction. A negative ΔG°mic signifies that micelle formation is a spontaneous process.

The enthalpy (ΔH°mic) and entropy (ΔS°mic) of micellization provide further insight into the driving forces of the process. They are related to the Gibbs free energy by the equation:

ΔG°mic = ΔH°mic - TΔS°mic

The enthalpy of micellization can be determined from the temperature dependence of the CMC using the van't Hoff equation. For many surfactants, the micellization process is primarily entropy-driven.[2] This is attributed to the hydrophobic effect: the ordering of water molecules around the hydrophobic tails of the surfactant monomers is disrupted when the tails are sequestered inside the micelle, leading to an overall increase in the entropy of the system.

Conclusion

While specific experimental data for this compound remains elusive in the public domain, the fundamental principles of surfactant science provide a robust framework for predicting its behavior. The analysis of a homologous series of morpholinium-based surfactants demonstrates the critical role of the hydrophobic alkyl chain in determining the critical micelle concentration. The CMC is a key parameter that can be determined through various established experimental protocols, such as tensiometry, conductometry, and spectroscopy with probe molecules. A thorough experimental investigation of this compound and its homologues would be a valuable contribution to the field, enabling its potential applications in areas such as drug delivery, formulation science, and materials science to be fully explored.

References

N-Dodecylmorpholine: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Dodecylmorpholine, a tertiary amine with a significant hydrophobic chain, presents a unique solubility profile critical for its application in various chemical and pharmaceutical processes. This technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents. Due to a notable lack of quantitative solubility data in publicly accessible literature, this document focuses on the qualitative solubility based on the compound's physicochemical properties and the principles of intermolecular interactions. Furthermore, a detailed experimental protocol for the quantitative determination of its solubility is provided to empower researchers to generate precise data for their specific applications.

Introduction

This compound (C₁₆H₃₃NO) is a tertiary amine featuring a polar morpholine head group and a long, nonpolar dodecyl tail.[1][2] This amphipathic structure suggests its utility as a surfactant, catalyst, and intermediate in organic synthesis. Understanding its solubility in various organic solvents is paramount for its effective use in reaction media, purification processes, and formulation development. The principle of "like dissolves like" governs the solubility of this compound, where its long alkyl chain favors dissolution in nonpolar solvents, while the polar morpholine ring contributes to its solubility in more polar environments.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₃₃NO | [1][2] |

| Molecular Weight | 255.44 g/mol | [1][2] |

| Melting Point | 14.5 °C | [1] |

| Boiling Point | 137-145 °C | [1] |

| Density | 0.877 g/cm³ | [3] |

Qualitative Solubility of this compound

In the absence of specific quantitative data, a qualitative assessment of this compound's solubility can be inferred from its structure. The dominant feature of the molecule is the 12-carbon alkyl chain, which imparts significant nonpolar character. Consequently, this compound is expected to be readily soluble in nonpolar and weakly polar organic solvents. Conversely, its solubility in highly polar solvents is anticipated to be limited.

| Solvent | Polarity | Expected Solubility | Rationale |

| Hexane | Nonpolar | High | The long dodecyl chain will have strong van der Waals interactions with the nonpolar hexane molecules. |

| Toluene | Nonpolar | High | Similar to hexane, the nonpolar aromatic nature of toluene will effectively solvate the alkyl chain. |

| Chloroform | Polar | Moderate to High | While polar, chloroform is a good solvent for many organic compounds and should effectively solvate this compound. |

| Ethyl Acetate | Polar | Moderate | The ester group introduces polarity, but the overall polarity is moderate, likely allowing for good solvation. |

| Acetone | Polar | Moderate to Low | The high polarity of the ketone group may lead to less favorable interactions with the long alkyl chain. |

| Ethanol | Polar | Low | The hydroxyl group and its ability to hydrogen bond make ethanol very polar, which is unfavorable for the nonpolar dodecyl tail. |

| Methanol | Polar | Low | As the most polar alcohol in this list, methanol is expected to be a poor solvent for this compound. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is necessary. The following method is a general procedure that can be adapted for determining the solubility of this compound in various organic solvents at a specific temperature.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solute ensures that saturation is reached.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure that the solution reaches saturation.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved particles.

-

-

Quantification:

-

Determine the mass of the filtered solution in the volumetric flask.

-

Dilute the filtered solution with the same solvent to a concentration suitable for analysis by GC or HPLC.

-

Prepare a series of calibration standards of this compound in the same solvent.

-

Analyze the calibration standards and the diluted sample using a validated GC or HPLC method.

-

-

Calculation of Solubility:

-

From the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the concentration in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as g/100 mL or mol/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining this compound solubility.

Conclusion

References

N-Dodecylmorpholine (CAS 1541-81-7): A Technical Guide to its Antifungal Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction:

N-Dodecylmorpholine, with the CAS number 1541-81-7, is a tertiary amine belonging to the N-alkylmorpholine class of compounds. While it has applications as an organic intermediate and a corrosion inhibitor, its primary significance in the research and development sector lies in its potent antifungal properties. This technical guide provides an in-depth overview of the research applications of this compound, focusing on its role as an agricultural fungicide. We will delve into its mechanism of action, supported by quantitative data where available for analogous compounds, and provide illustrative experimental workflows.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental to its application in research.

| Property | Value |

| CAS Number | 1541-81-7 |

| Molecular Formula | C₁₆H₃₃NO |

| Molecular Weight | 255.44 g/mol |

| Synonyms | 4-Dodecylmorpholine, N-Laurylmorpholine |

| Appearance | Colorless to pale yellow liquid or solid |

| Boiling Point | 137-145 °C |

| Melting Point | 14.5 °C |

Antifungal Applications in Agriculture

This compound is structurally related to a class of agricultural fungicides known as morpholines. These fungicides are particularly effective against powdery mildew fungi. A prominent example of a structurally similar and well-studied morpholine fungicide is Tridemorph.[1][2] Tridemorph, which has a C13 alkyl chain, provides a strong basis for understanding the potential applications and mechanism of action of this compound (with its C12 alkyl chain).

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mode of action for morpholine fungicides, including this compound, is the inhibition of ergosterol biosynthesis in fungi.[3] Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.

This inhibition occurs at two key enzymatic steps in the ergosterol biosynthesis pathway:

-

Sterol Δ¹⁴-reductase: This enzyme is responsible for the reduction of the double bond at the C14 position of the sterol precursor.

-

Sterol Δ⁸→Δ⁷-isomerase: This enzyme catalyzes the isomerization of the double bond from the C8 to the C7 position.

The inhibition of these enzymes leads to an accumulation of aberrant sterol intermediates and a deficiency of ergosterol, compromising the fungal cell membrane.[3][4]

The following diagram illustrates the proposed mechanism of action:

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and evaluation of this compound and its derivatives.

General Synthesis of N-Alkylmorpholines

A common method for the synthesis of N-alkylmorpholines involves the reductive amination of morpholine with the corresponding aldehyde or ketone, or the direct N-alkylation of morpholine with an alkyl halide.

A. Reductive Amination Workflow:

B. N-Alkylation Workflow:

In Vitro Antifungal Susceptibility Testing

To evaluate the antifungal activity of this compound, standard microdilution methods are employed to determine the Minimum Inhibitory Concentration (MIC).

Experimental Workflow for MIC Determination:

Structure-Activity Relationship (SAR) Insights

The antifungal activity of N-alkylmorpholines is influenced by the nature of the alkyl substituent. While specific quantitative data for this compound is not extensively published in readily available literature, studies on analogous compounds suggest that the length and branching of the alkyl chain are critical for activity. The dodecyl (C12) chain in this compound provides a significant lipophilic character to the molecule, which is believed to facilitate its interaction with and disruption of the fungal cell membrane.

Future Research Directions

Further research into this compound could focus on several key areas:

-

Quantitative Antifungal Spectrum: A comprehensive evaluation of the MIC values of this compound against a broad panel of agriculturally important fungal pathogens.

-

Synergistic Studies: Investigating the potential for synergistic effects when this compound is combined with other classes of fungicides.

-

Formulation Development: Optimizing formulations to enhance the stability, delivery, and efficacy of this compound in field applications.

-

Toxicological Profile: A thorough assessment of the toxicological and ecotoxicological profile of this compound to ensure its safety for environmental and consumer health.

Conclusion

This compound (CAS 1541-81-7) represents a promising scaffold for the development of novel antifungal agents, particularly for agricultural applications. Its mechanism of action, centered on the inhibition of ergosterol biosynthesis, is a well-validated target for antifungal therapy. While further research is needed to fully elucidate its antifungal spectrum and optimize its application, the existing knowledge on related morpholine fungicides provides a strong foundation for its continued investigation and development. This technical guide serves as a foundational resource for researchers and scientists interested in exploring the potential of this compound in the fight against fungal diseases.

References

- 1. Tridemorph - Wikipedia [en.wikipedia.org]

- 2. Tridemorph | C19H39NO | CID 32518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Long-Chain Molecules with Agro-Bioactivities and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Dodecylmorpholine: Molecular Structure, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Dodecylmorpholine, a tertiary amine with the CAS number 1541-81-7, is a versatile organic compound with a range of industrial and potential research applications.[1] This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, reactivity, and established applications. Detailed experimental protocols for its synthesis, purification, and analysis are presented, drawing from established methodologies for N-alkylation of morpholines and purification of tertiary amines. The document aims to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, materials science, and drug development.

Molecular Structure and Identification

This compound, also known as 4-dodecylmorpholine, consists of a morpholine ring N-substituted with a dodecyl hydrocarbon chain.[1] This amphiphilic structure, combining a polar head group (morpholine) and a long nonpolar tail (dodecyl chain), is key to many of its properties and applications.

| Identifier | Value | Source |

| IUPAC Name | 4-dodecylmorpholine | [1] |

| CAS Number | 1541-81-7 | [1] |

| Molecular Formula | C₁₆H₃₃NO | [1] |

| Molecular Weight | 255.44 g/mol | [1] |

| Canonical SMILES | CCCCCCCCCCCCN1CCOCC1 | [1] |

| InChI Key | ZRIILUSQBDFVNY-UHFFFAOYSA-N | [1] |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. These properties are crucial for its handling, storage, and application.

| Property | Value | Source |

| Melting Point | ~15 °C | [2] |

| Boiling Point | 155 °C (at 4 Torr) | |

| Density | 0.877 g/cm³ | [3] |

| Flash Point | 98.9 °C | [3] |

| Solubility | Data not readily available, but expected to have low solubility in water and good solubility in organic solvents. | |

| Vapor Pressure | 0.000126 mmHg at 25°C | [4] |

Reactivity and Stability

The reactivity of this compound is primarily dictated by the tertiary amine functionality of the morpholine ring and the long alkyl chain.

-

Basicity: The lone pair of electrons on the nitrogen atom imparts basic properties to the molecule, allowing it to react with acids to form quaternary ammonium salts.

-

Oxidation: As a tertiary amine, the nitrogen atom can be oxidized to form this compound N-oxide.[5]

-

Thermal Stability: The compound is stable under recommended storage conditions.[4] However, at elevated temperatures, degradation can occur.

-

Corrosion Inhibition: this compound is known to function as a corrosion inhibitor.[6] Its effectiveness stems from the ability of the molecule to adsorb onto metal surfaces. The nitrogen and oxygen atoms of the morpholine ring act as adsorption centers, while the hydrophobic dodecyl chain forms a protective layer that repels water and corrosive agents.

Experimental Protocols

Synthesis of this compound via N-Alkylation

A common and effective method for the synthesis of this compound is the N-alkylation of morpholine with a dodecyl halide, such as 1-bromododecane. This reaction is a classic example of a nucleophilic substitution (SN2) reaction.[7]

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

Morpholine

-

1-Bromododecane

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of morpholine (1.0 equivalent) in anhydrous acetonitrile in a round-bottom flask, add anhydrous potassium carbonate (1.5 equivalents).

-

Add 1-bromododecane (1.1 equivalents) to the suspension.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification of this compound

The crude product can be purified by vacuum distillation or recrystallization.[8]

Vacuum Distillation:

-

Set up a distillation apparatus for vacuum distillation.

-

Heat the crude this compound under reduced pressure.

-

Collect the fraction distilling at the appropriate temperature and pressure (e.g., ~155 °C at 4 Torr).

Recrystallization:

-

Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., hexane or acetone).

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

Caption: Recrystallization workflow.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable technique for assessing the purity of this compound and for monitoring reaction progress. A non-polar or medium-polarity capillary column can be used for separation. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural confirmation. The ¹H NMR spectrum of this compound would be expected to show characteristic signals for the protons of the dodecyl chain and the morpholine ring. The morpholine protons typically appear as two multiplets, one for the protons adjacent to the oxygen and one for the protons adjacent to the nitrogen.[9]

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. The spectrum would show C-H stretching vibrations for the alkyl chain and C-N and C-O stretching vibrations for the morpholine ring.

Reactivity in Detail: Corrosion Inhibition Mechanism

The primary application of this compound in industrial settings is as a corrosion inhibitor, particularly for ferrous metals. The mechanism of inhibition involves the adsorption of the molecule onto the metal surface, forming a protective barrier.

Caption: Corrosion inhibition mechanism.

Biological Activity and Potential Applications

While specific studies on the biological activity of this compound are limited, the morpholine scaffold is a common feature in many biologically active compounds and approved drugs. Morpholine derivatives have been reported to exhibit a wide range of activities, including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of a long alkyl chain, as in this compound, significantly increases the lipophilicity of the molecule, which could influence its pharmacokinetic and pharmacodynamic properties. Further research is warranted to explore the potential of this compound and its derivatives in drug discovery and development.

Safety and Handling

According to the available safety data, this compound is not classified as a hazardous substance under GHS.[1] However, as with all chemicals, it should be handled with appropriate care in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn.[10] Avoid inhalation, ingestion, and contact with skin and eyes.[10]

Conclusion

This compound is a commercially available tertiary amine with well-defined physical and chemical properties. Its synthesis is straightforward, and it can be purified using standard laboratory techniques. The primary established application is as a corrosion inhibitor, a function derived from its amphiphilic molecular structure. While its specific biological activities are not extensively documented, the prevalence of the morpholine moiety in pharmaceuticals suggests that this compound and its derivatives could be interesting candidates for further investigation in medicinal chemistry and drug development. This guide provides a solid foundation of technical information for researchers and professionals working with this versatile compound.

References

- 1. This compound | C16H33NO | CID 73764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Page loading... [wap.guidechem.com]

- 5. PubChemLite - this compound n-oxide (C16H33NO2) [pubchemlite.lcsb.uni.lu]

- 6. CN104876891B - A kind of synthetic method of dodecyl morpholine - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. mt.com [mt.com]

- 9. acdlabs.com [acdlabs.com]

- 10. chemicalbook.com [chemicalbook.com]

Spectroscopic analysis of N-Dodecylmorpholine (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of N-Dodecylmorpholine, a tertiary amine with applications in various industrial and pharmaceutical contexts. The guide details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, offering a foundational understanding for its characterization. Methodologies for these key analytical techniques are also outlined.

Chemical Structure and Properties

This compound (C₁₆H₃₃NO) is a tertiary amine featuring a morpholine ring N-substituted with a dodecyl alkyl chain.[1][2] This structure dictates its characteristic spectroscopic features.

-

IUPAC Name: 4-dodecylmorpholine[1]

Spectroscopic Data Presentation

While experimental raw data is not publicly available, the following tables summarize the expected and predicted spectroscopic data for this compound based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the dodecyl chain and the morpholine ring.

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

| ~ 3.70 | Triplet | 4H | -CH₂-O- (Morpholine ring) |

| ~ 2.40 | Triplet | 4H | -CH₂-N- (Morpholine ring, adjacent to Nitrogen) |

| ~ 2.30 | Triplet | 2H | -N-CH₂- (Dodecyl chain, adjacent to Nitrogen) |

| ~ 1.45 | Multiplet | 2H | -N-CH₂-CH₂- (Dodecyl chain) |

| ~ 1.25 | Multiplet | 18H | -(CH₂)₉- (Dodecyl chain) |

| ~ 0.88 | Triplet | 3H | -CH₃ (Dodecyl chain) |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~ 67.0 | -CH₂-O- (Morpholine ring) |

| ~ 58.0 | -N-CH₂- (Dodecyl chain, adjacent to Nitrogen) |

| ~ 54.0 | -CH₂-N- (Morpholine ring, adjacent to Nitrogen) |

| ~ 32.0 | -(CH₂)₁₀- (Dodecyl chain) |

| ~ 29.5 | -(CH₂)₁₀- (Dodecyl chain) |

| ~ 27.0 | -(CH₂)₁₀- (Dodecyl chain) |

| ~ 23.0 | -(CH₂)₁₀- (Dodecyl chain) |

| ~ 14.0 | -CH₃ (Dodecyl chain) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound, a tertiary amine, is characterized by the absence of N-H stretching bands. The key absorption bands are expected to be:

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |

| 2950 - 2850 | Strong | C-H stretch (Alkyl chain) |

| 1465 | Medium | C-H bend (Alkyl chain) |

| 1280 - 1050 | Medium to Strong | C-N stretch (Tertiary amine) & C-O-C stretch (Ether in morpholine) |

Mass Spectrometry (MS)

Mass spectrometry of this compound will show the molecular ion and characteristic fragmentation patterns. The following are predicted m/z values for common adducts in electrospray ionization (ESI).[5]

| Adduct | Predicted m/z |

| [M+H]⁺ | 256.26349 |

| [M+Na]⁺ | 278.24543 |

| [M+NH₄]⁺ | 273.29003 |

| [M+K]⁺ | 294.21937 |

The fragmentation in the mass spectrum is expected to involve cleavage of the C-N bonds and fragmentation of the alkyl chain.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound, a liquid tertiary amine. Instrument parameters should be optimized for the specific equipment used.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Add a small amount of a reference standard (e.g., TMS) if not already present in the solvent.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the desired signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-10 seconds.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean salt plates or empty ATR crystal should be acquired and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µg/mL to 1 ng/mL) in a suitable solvent such as methanol or acetonitrile. The addition of a small amount of formic acid (0.1%) can aid in protonation for positive ion mode analysis.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Acquisition:

-

Ionization Mode: Positive ion mode is typically used for amines to observe the [M+H]⁺ ion.

-

Mass Range: Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 50-500).

-

Source Parameters: Optimize the capillary voltage, cone voltage, and desolvation gas flow and temperature to maximize the signal of the molecular ion.

-

Fragmentation (MS/MS): To obtain structural information, select the precursor ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) with a suitable collision gas (e.g., argon or nitrogen) at varying collision energies.

-

Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

A Technical Guide to the Thermal Stability and Degradation Profile of N-Dodecylmorpholine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as a technical guide to the methodologies used to determine the thermal stability and degradation profile of N-Dodecylmorpholine. It is important to note that a comprehensive literature search did not yield specific experimental data on the thermal decomposition of this compound. The information presented herein is based on established analytical techniques and the known thermal behavior of related chemical structures, such as other tertiary amines.

Introduction

This compound is a tertiary amine with a long alkyl chain, making it a compound of interest in various applications, including as a corrosion inhibitor, a catalyst, and in the synthesis of specialty chemicals. Understanding its thermal stability and degradation profile is critical for determining its safe handling, storage, and application limits, particularly in processes involving elevated temperatures. This guide outlines the standard experimental protocols for characterizing these properties and provides a framework for interpreting the resulting data.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1. Notably, data regarding its thermal decomposition is largely unavailable in public literature and databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₃₃NO | [PubChem] |

| Molecular Weight | 255.44 g/mol | [PubChem] |

| CAS Number | 1541-81-7 | [PubChem] |

| Boiling Point | 137-145 °C | [CAS Common Chemistry] |

| Melting Point | 14.5 °C | [CAS Common Chemistry] |

| Decomposition Temperature | No data available | [ChemicalBook, Guidechem] |

| Hazardous Decomposition Products | No data available | [ChemicalBook] |

Experimental Protocols for Thermal Analysis

To determine the thermal stability and degradation profile of this compound, a combination of thermoanalytical techniques is recommended. The primary methods are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[1][2] This technique is fundamental for determining the onset of thermal decomposition and the temperature ranges of mass loss.

3.1.1 Experimental Protocol

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA crucible (e.g., alumina or platinum).

-

Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Acquisition: Continuously record the sample mass and temperature.

-

Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of decomposition is often determined by the intersection of the baseline tangent with the tangent of the decomposition step.

3.1.2 Data Presentation

The quantitative data obtained from TGA should be summarized as shown in Table 2.

Table 2: TGA Data for this compound

| Parameter | Value (°C) |

| Onset of Decomposition (Tonset) | To be determined |

| Temperature at 5% Mass Loss (T5%) | To be determined |

| Temperature at 10% Mass Loss (T10%) | To be determined |

| Temperature at 50% Mass Loss (T50%) | To be determined |

| Residual Mass at 600 °C (%) | To be determined |

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, relative to a reference.[3][4] It is used to detect thermal events such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these processes.

3.2.1 Experimental Protocol

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum or stainless steel DSC pan. An empty, sealed pan is used as a reference.

-

Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 0 °C.

-

Ramp the temperature from 0 °C to a final temperature (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Acquisition: Continuously record the differential heat flow and temperature.

-

Data Analysis: Plot the heat flow versus temperature. Endothermic events (like melting and boiling) and exothermic events (like decomposition) will appear as peaks.

3.2.2 Data Presentation

The data from DSC analysis can be presented as in Table 3.

Table 3: DSC Data for this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) |

| Melting | To be determined | To be determined | To be determined |

| Boiling | To be determined | To be determined | To be determined |

| Decomposition | To be determined | To be determined | To be determined |

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal degradation.[5] A sample is rapidly heated to a specific temperature in an inert atmosphere (pyrolysis), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

3.3.1 Experimental Protocol

-

Instrument: A pyrolyzer coupled to a GC-MS system.

-

Sample Preparation: Place a small, accurately weighed amount (0.1-0.5 mg) of this compound into a pyrolysis sample cup.

-

Pyrolysis: Heat the sample to a series of temperatures determined from the TGA data (e.g., just above the Tonset and at the temperature of maximum decomposition rate) in an inert atmosphere (e.g., helium).

-

GC Separation: The pyrolysis products are swept into a GC column (e.g., a 5% phenyl-methylpolysiloxane column) and separated based on their boiling points and interactions with the stationary phase. A typical temperature program for the GC oven might be: hold at 40 °C for 2 minutes, then ramp to 280 °C at 10 °C/min.

-

MS Identification: The separated compounds are ionized (typically by electron ionization) and fragmented in the mass spectrometer. The resulting mass spectra are compared to a spectral library (e.g., NIST/Wiley) for identification.

3.3.2 Data Presentation

The identified degradation products can be listed in a table.

Table 4: Potential Thermal Degradation Products of this compound Identified by Py-GC-MS

| Retention Time (min) | Identified Compound | Molecular Weight | Key Mass Fragments (m/z) |

| To be determined | To be determined | To be determined | To be determined |

| To be determined | To be determined | To be determined | To be determined |

Theoretical Degradation Profile

While specific data is lacking, the thermal degradation of tertiary amines is known to proceed through several potential pathways.[6][7] For this compound, the C-N bonds are the most likely sites of initial cleavage due to their lower bond dissociation energies compared to C-C and C-H bonds.

Possible degradation mechanisms include:

-

Hofmann Elimination: If a beta-hydrogen is present, heating can lead to the formation of an alkene and a secondary amine. For this compound, this could involve the elimination of dodecene, leaving a morpholine ring.

-

Radical Scission: Homolytic cleavage of the C-N bond between the dodecyl chain and the morpholine nitrogen could generate a dodecyl radical and a morpholinyl radical. These highly reactive species would then undergo further reactions, such as hydrogen abstraction or recombination, to form a variety of smaller molecules.

-

Ring Opening: At higher temperatures, the morpholine ring itself could undergo fragmentation, leading to the formation of smaller, oxygen- and nitrogen-containing compounds.

The specific products formed will depend on the temperature, pressure, and presence of other reactive species.

Visualizations

Experimental Workflows

Caption: Workflow for Thermogravimetric Analysis (TGA).

References

- 1. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 4. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. nva.sikt.no [nva.sikt.no]

- 7. Thermal decomposition - Wikipedia [en.wikipedia.org]

Methodological & Application

N-Dodecylmorpholine as a Corrosion Inhibitor for Mild Steel in Acidic Media: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for evaluating the efficacy of N-Dodecylmorpholine as a corrosion inhibitor for mild steel in acidic environments. The methodologies outlined are based on established electrochemical and gravimetric techniques, providing a comprehensive framework for assessing inhibitor performance.

Introduction

Mild steel, a cornerstone material in numerous industrial applications, is highly susceptible to corrosion in acidic media, leading to significant structural and economic damage. Corrosion inhibitors are chemical compounds that, when added in small concentrations to a corrosive environment, effectively decrease the corrosion rate of a metal. This compound, an organic compound featuring nitrogen and oxygen heteroatoms and a long alkyl chain, presents promising characteristics for a corrosion inhibitor. The lone pair electrons on the nitrogen and oxygen atoms facilitate adsorption onto the metal surface, forming a protective barrier that isolates the steel from the aggressive acidic solution. The dodecyl chain can further enhance this protective layer by creating a hydrophobic film.

Quantitative Data Summary

The following tables summarize typical data obtained from experimental evaluations of corrosion inhibitors for mild steel in acidic media. These tables provide a template for presenting results obtained from the protocols detailed in this document.

Table 1: Weight Loss Measurements

| Inhibitor Concentration (ppm) | Weight Loss (mg) | Corrosion Rate (mm/y) | Inhibition Efficiency (%) | Surface Coverage (θ) |

| Blank | Data | Data | - | - |

| 50 | Data | Data | Data | Data |

| 100 | Data | Data | Data | Data |

| 200 | Data | Data | Data | Data |

| 500 | Data | Data | Data | Data |

Table 2: Potentiodynamic Polarization Parameters

| Inhibitor Concentration (ppm) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Anodic Tafel Slope (βa) (mV/dec) | Cathodic Tafel Slope (βc) (mV/dec) | Inhibition Efficiency (%) |

| Blank | Data | Data | Data | Data | - |

| 50 | Data | Data | Data | Data | Data |

| 100 | Data | Data | Data | Data | Data |

| 200 | Data | Data | Data | Data | Data |

| 500 | Data | Data | Data | Data | Data |

Table 3: Electrochemical Impedance Spectroscopy (EIS) Parameters

| Inhibitor Concentration (ppm) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (%) |

| Blank | Data | Data | - |

| 50 | Data | Data | Data |

| 100 | Data | Data | Data |

| 200 | Data | Data | Data |

| 500 | Data | Data | Data |

Experimental Protocols

Materials and Preparation

-

Mild Steel Specimen: Mild steel coupons of a specific composition (e.g., C: 0.014%, Si: 0.007%, Mn: 0.195%, S: 0.014%, P: 0.010%, Ni: 0.014%, Mo: 0.014%, Cr: 0.041%, and Fe: balance) are used.[1] For electrochemical measurements, the specimens are typically embedded in an epoxy resin, leaving a defined surface area (e.g., 1 cm²) exposed.

-

Surface Preparation: The exposed surface of the mild steel coupons is mechanically polished using a series of silicon carbide (SiC) abrasive papers of decreasing grit size (e.g., 120 to 1200 grit).[1] The polished specimens are then degreased with a suitable solvent like acetone, rinsed with distilled water, and dried.[1][2]

-

Corrosive Medium: A 1 M hydrochloric acid (HCl) or 0.5 M sulfuric acid (H₂SO₄) solution is prepared using analytical grade acid and distilled water.[1][3]

-

Inhibitor Solution: Stock solutions of this compound are prepared in the acidic medium at various concentrations (e.g., 50, 100, 200, 500 ppm).[2]

Weight Loss Method

This gravimetric method provides a direct measure of the material loss due to corrosion.[2][4][5]

-

Initial Weighing: Cleaned and dried mild steel coupons are accurately weighed using an analytical balance (W_initial).

-

Immersion: The weighed coupons are completely immersed in the acidic solution with and without different concentrations of this compound for a predetermined period (e.g., 6, 12, or 24 hours) at a constant temperature.[2][6]

-

Final Weighing: After the immersion period, the coupons are removed, gently cleaned with a soft brush to remove corrosion products, rinsed with distilled water and acetone, dried, and re-weighed (W_final).[2][6]

-

Calculations:

-

Weight Loss (ΔW): ΔW = W_initial - W_final

-

Corrosion Rate (CR): CR (mm/y) = (87.6 × ΔW) / (A × T × ρ), where A is the surface area of the coupon in cm², T is the immersion time in hours, and ρ is the density of mild steel in g/cm³.

-

Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100, where CR_blank and CR_inhibitor are the corrosion rates in the absence and presence of the inhibitor, respectively.

-

Surface Coverage (θ): θ = (CR_blank - CR_inhibitor) / CR_blank

-

Electrochemical Measurements

Electrochemical tests are performed using a standard three-electrode cell configuration connected to a potentiostat.[7]

-

Working Electrode: Prepared mild steel specimen.

-

Counter Electrode: A platinum foil or graphite rod.[7]

-

Reference Electrode: A Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.[7]

All potentials are reported with respect to the reference electrode used. The working electrode is immersed in the test solution for a stabilization period (e.g., 30-60 minutes) to allow the open-circuit potential (OCP) to reach a steady state before measurements.[4]

This technique provides information on the kinetics of both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.

-

Procedure: After OCP stabilization, the potential is scanned from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV relative to OCP) at a slow scan rate (e.g., 1 mV/s).[7]

-

Data Analysis: The corrosion current density (i_corr) is determined by extrapolating the linear Tafel segments of the anodic and cathodic curves back to the corrosion potential (E_corr).[8]

-

Calculation:

-

Inhibition Efficiency (IE%): IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100, where i_corr_blank and i_corr_inhibitor are the corrosion current densities in the absence and presence of the inhibitor, respectively.

-

References

Application of N-Dodecylmorpholine in Microbial Enhanced Oil Recovery: A Review of Current Research

Initial Research Findings: An extensive review of scientific literature and patent databases did not yield any direct applications of N-Dodecylmorpholine in the field of Microbial Enhanced Oil Recovery (MEOR). While this compound is used in various industrial applications, including as a corrosion inhibitor and a chemical intermediate, its role as a standalone agent or a supplement in microbial processes for oil recovery is not documented in the existing body of research.

Therefore, this document provides a comprehensive overview of the principles and applications of Microbial Enhanced Oil Recovery, focusing on the established mechanisms and methodologies that are of interest to researchers, scientists, and drug development professionals. This information can serve as a foundational resource for exploring novel chemical agents, such as this compound, in the context of MEOR.

Microbial Enhanced Oil Recovery (MEOR): Principles and Mechanisms

Microbial Enhanced Oil Recovery is a tertiary oil recovery technique that utilizes microorganisms and their metabolic byproducts to improve the extraction of residual oil from reservoirs. MEOR is considered a potentially cost-effective and environmentally friendly alternative to conventional chemical and thermal EOR methods.

The primary mechanisms of MEOR can be categorized as follows:

-